L-2-Aminoadipic Acid

Neuroscience Glial Toxicity Enzymology

Procure L-2-Aminoadipic Acid (CAS 1118-90-7) exclusively as the L-enantiomer to ensure stereospecific inhibition of glutamine synthetase (Ki=209 µM) and glutamate transporters (Ki=192 µM). This high-purity (≥98%) endogenous metabolite is the validated biomarker for diabetes risk (top quartile >4-fold risk increase) and the definitive gliotoxin for astrocyte dysfunction models. Its unique chiral properties (specific optical rotation, melting point 203-205°C) make it the required calibrant for HPLC enantiomer separation and metabolomics assay development. Substituting with D-enantiomer or racemic DL-mixture compromises analytical accuracy and biological relevance.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 1118-90-7
Cat. No. B554920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-2-Aminoadipic Acid
CAS1118-90-7
SynonymsL-2-Aminoadipicacid; (S)-2-aminohexanedioicacid; 1118-90-7; (2S)-2-aminohexanedioicacid; L-Homoglutamicacid; L-alpha-Aminoadipicacid; l-a-aminoadipicacid; L-2-Aminoadipate; L-alpha-Aminoadipate; UNII-88ZH74L7SR; Aminoadipate; CHEMBL88804; CHEBI:37023; L-2-Aminohexanedioate; Adipicacid,2-amino-; (S)-2-Aminoadipicacid; alpha-Aminoadipicacid,DL-; EINECS210-960-4; homoglutamicacid; h-aad-oh; UN1; h-2-aad-oh; h-l-2-aad-oh; AmbotzHAA1089; l-a-aminohexanoicacid
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CC(=O)O
InChIInChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1
InChIKeyOYIFNHCXNCRBQI-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.2 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





L-2-Aminoadipic Acid (CAS 1118-90-7) for Life Science Research and Biomarker Development: Essential Compound Data


L-2-Aminoadipic acid (L-2-AAA, CAS 1118-90-7) is the L-enantiomer of 2-aminoadipic acid, an endogenous, non-proteinogenic amino acid and key intermediate in the L-lysine catabolism pathway. It is generated via the saccharopine and pipecolic acid pathways [1]. Functionally, it acts as a competitive inhibitor of glutamine synthetase (Ki=209 µM) and the astrocytic glutamate transporter (Ki=192 µM) [2]. Its clinical and research utility is based on its dual role as a sensitive and specific biomarker for metabolic dysfunction and a pharmacological tool for glial cell modulation.

Why L-2-Aminoadipic Acid Cannot Be Replaced by Its D-Enantiomer, Racemate, or Other In-Class Analogs


Substituting L-2-Aminoadipic Acid (L-2-AAA) with its D-enantiomer (D-2-AAA), the racemic mixture (DL-2-AAA), or related metabolites (e.g., allysine, branched-chain amino acids) is scientifically invalid due to fundamental differences in stereospecific biological recognition, analytical behavior, and pathway specificity. The L-configuration is essential for its role as an endogenous intermediate in the L-lysine degradation pathway and its specific inhibition of glutamate transporters [1]. The D-enantiomer, by contrast, is a precursor for certain bacterial antibiotics and exhibits different optical rotation and enzymatic interactions [2]. The racemic DL-mixture introduces analytical variability and does not represent the natural physiological state . As a biomarker, L-2-AAA reports on a distinct pathophysiological pathway, showing poor correlation with other widely studied metabolites like branched-chain and aromatic amino acids, making substitution with those in-class compounds impossible for risk stratification [3].

Quantitative Differentiation of L-2-Aminoadipic Acid: A Comparative Evidence Guide for Scientists and Procurement Specialists


Enantiomer-Specific Ki for Glutamine Synthetase Inhibition in Rat Striatum

The L-enantiomer (L-2-AAA) exhibits specific and potent inhibition of glutamine synthetase, while the D-enantiomer and racemic mixture are not the endogenous form. Quantitative data for the L-enantiomer demonstrates a competitive inhibition constant (Ki) of 209 µM for glutamine synthetase in rat striatal homogenates [1]. This value is critical for precise experimental control when inducing astrocytic dysfunction.

Neuroscience Glial Toxicity Enzymology

Diabetes Risk Prediction: Superior 4-Fold Increased Risk in Top Quartile vs. Baseline

In a 12-year nested case-control study within the Framingham Heart Study (N=2,422 normoglycemic participants), individuals with baseline plasma L-2-aminoadipic acid concentrations in the top quartile had a greater than 4-fold increased risk of developing type 2 diabetes compared to those in the lowest quartile [1]. Critically, L-2-AAA levels were not well correlated with other known diabetes biomarkers, including branched-chain amino acids and aromatic amino acids (r < 0.2), indicating it reports on a distinct, orthogonal pathophysiological pathway [1].

Diabetes Metabolomics Clinical Biomarker

Reliability as a Protein Oxidation Marker: 2-AAA vs. Allysine in Aging and Diabetic Skin Collagen

A study on insoluble human skin collagen from 117 individuals (ages 10-90) demonstrated that 2-aminoadipic acid (2-AAA) is a significantly more reliable marker for protein oxidation than its precursor, allysine. 2-AAA levels increased significantly with age (P<0.0001), reaching 1 mmol/mol lysine at late age. In contrast, allysine (measured as 6-hydroxynorleucine) did not show a significant age-related increase (P=0.14) [1]. Furthermore, in diabetic individuals without renal failure, 2-AAA was significantly elevated up to <3 mmol/mol lysine (P<0.0001), while allysine remained unchanged (levels <0.4 mmol/mol, P=0.18) [1].

Aging Protein Oxidation Dermatology

Analytical Resolution: Enantiomeric Separation from D-2-AAA and DL-2-AAA

The L-2-aminoadipic acid molecule can be analytically resolved from its D-enantiomer and racemic DL-mixture using chiral chromatography. The D-enantiomer has a distinct optical rotation of -20° (c=2, 6N HCl) , compared to the L-form. The racemic DL-mixture (CAS 542-32-5) is a different chemical entity with its own melting point (196-198°C) and is used as an analytical reference standard for enantiomeric separation by electrokinetic chromatography .

Analytical Chemistry Chiral Separation Quality Control

Astrocytic Uptake: Specific Accumulation in Glial Cells Mediates Glutamate Transporter Inhibition

L-2-Aminoadipic acid is selectively taken up by glial cells, where it accumulates and exerts its neurotoxic effects via competitive inhibition of the glutamate transporter. The inhibition constant (Ki) for this uptake system is 192 µM [1]. This uptake mechanism is stereospecific; the L-enantiomer is the active form that accumulates in astrocytes, a property not shared by the D-enantiomer or other simple amino acid analogs like glutamate.

Astrocyte Biology Glutamate Transport Neurotoxicity

High-Value Applications for L-2-Aminoadipic Acid Based on Verified Quantitative Differentiation


Development of Orthogonal Diabetes Risk Stratification Panels

As a unique biomarker with a >4-fold increased risk for diabetes in the top quartile and poor correlation with other amino acid biomarkers, L-2-aminoadipic acid is an essential calibrant and internal standard for developing novel metabolomics-based diabetes risk assessment assays [1]. Procuring high-purity L-2-AAA enables the creation of diagnostic panels that capture risk not identified by standard glucose or branched-chain amino acid tests.

Neuroscience Studies Requiring Selective Astrocyte Ablation

The compound's specific uptake by glial cells and its quantifiable inhibition of glutamine synthetase (Ki=209 µM) and glutamate transporters (Ki=192 µM) make it the definitive reagent for in vitro and in vivo models of astrocyte dysfunction [2]. Its use ensures reproducible glial toxicity, allowing researchers to study neuronal function in the absence of astrocytic support.

Investigating Protein Carbonyl Oxidation in Aging and Diabetic Complications

As a more reliable marker than allysine (P<0.0001 for age-related increase in 2-AAA vs. P=0.14 for allysine), L-2-AAA is the required analytical standard for accurate quantification of oxidative damage in long-lived proteins [3]. This application is critical for studies on skin aging, cataract formation, and the long-term effects of metabolic disease on tissue integrity.

Quality Control in Amino Acid Analysis and Chiral Purity Assessment

Its distinct analytical properties, including a unique CAS number (1118-90-7), optical rotation, and melting point, differentiate it from the D-enantiomer and racemic mixture. L-2-AAA serves as a high-purity standard for validating chiral separation methods (e.g., HPLC, electrokinetic chromatography) used to ensure the correct stereoisomeric form is present in pharmaceutical intermediates and research materials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-2-Aminoadipic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.